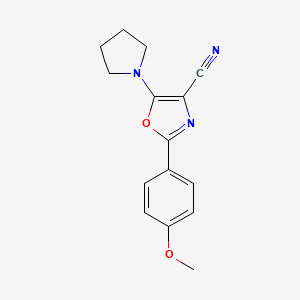
2-(4-methoxyphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ABT-594 is a potent agonist of the nicotinic acetylcholine receptor, and has been shown to have analgesic and anti-inflammatory effects.
Mecanismo De Acción
2-(4-methoxyphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile acts as an agonist of the nicotinic acetylcholine receptor, specifically the α4β2 and α3β4 subtypes. Activation of these receptors leads to the release of neurotransmitters such as dopamine, which are involved in the modulation of pain perception.
Biochemical and physiological effects:
2-(4-methoxyphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been shown to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. In addition, 2-(4-methoxyphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-methoxyphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile in lab experiments is its potency and selectivity for the nicotinic acetylcholine receptor. This allows researchers to study the effects of nicotinic receptor activation on pain perception and other physiological processes. However, one limitation of using 2-(4-methoxyphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile is its potential for toxicity, which must be carefully monitored in animal studies.
Direcciones Futuras
There are several potential future directions for research on 2-(4-methoxyphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile, including:
1. Development of more selective nicotinic receptor agonists with fewer side effects
2. Investigation of the role of nicotinic receptors in other physiological processes, such as learning and memory
3. Clinical trials to evaluate the efficacy of 2-(4-methoxyphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile and other nicotinic receptor agonists as analgesic agents for the treatment of chronic pain.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile involves several steps, including the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate to form the corresponding ethyl ester. This intermediate is then reacted with pyrrolidine and ammonium acetate to form the oxazole ring, followed by deprotection to yield 2-(4-methoxyphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential use as a therapeutic agent for the treatment of chronic pain, including neuropathic pain and inflammatory pain. In preclinical studies, 2-(4-methoxyphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been shown to have analgesic effects that are comparable to morphine, but with fewer side effects.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-19-12-6-4-11(5-7-12)14-17-13(10-16)15(20-14)18-8-2-3-9-18/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODPGCJQOJVVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

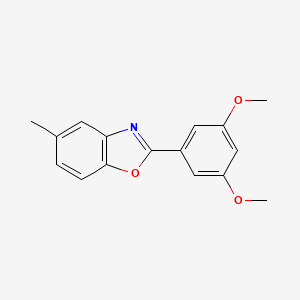

![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)

![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)
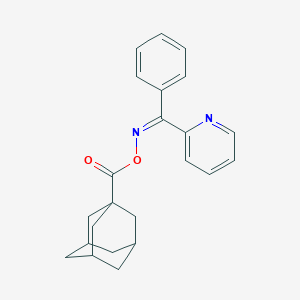

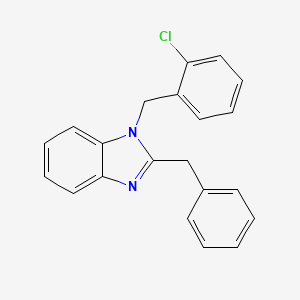
![1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5704184.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5704190.png)

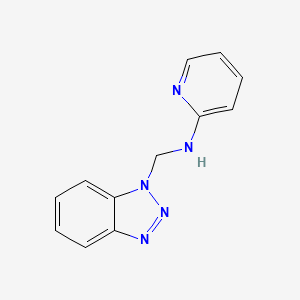

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)